molecular formula C6H8BrN3 B1267340 3-Bromo-5,6-dimethylpyrazin-2-amine CAS No. 6294-69-5

3-Bromo-5,6-dimethylpyrazin-2-amine

Cat. No.: B1267340
CAS No.: 6294-69-5
M. Wt: 202.05 g/mol
InChI Key: XMDSQJUFCJOKCI-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethylpyrazin-2-amine is a heterocyclic aromatic compound with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . This compound is characterized by a pyrazine ring substituted with bromine and two methyl groups, making it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

3-Bromo-5,6-dimethylpyrazin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, which can lead to changes in their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it affects cell signaling pathways, which can impact cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations. These interactions can have downstream effects on various cellular processes, including energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize it.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can accumulate in the nucleus, where it interacts with DNA and transcription factors, or in the mitochondria, where it affects energy production and apoptosis. The localization of this compound can influence its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5,6-dimethylpyrazin-2-amine involves the bromination of 5,6-dimethylpyrazin-2-amine using N-bromosuccinimide (NBS) in acetonitrile. The reaction is typically carried out at temperatures ranging from 0°C to room temperature over a period of 30 minutes. The reaction mixture is then treated with aqueous sodium thiosulfate, and the product is extracted using ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography using a solvent system of hexane and ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dimethylpyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include dihydropyrazine derivatives.

Scientific Research Applications

3-Bromo-5,6-dimethylpyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions and as a ligand in binding studies.

    Industry: It is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-methylpyrazin-2-amine
  • 5,6-Dimethylpyrazin-2-amine
  • 3-Chloro-5,6-dimethylpyrazin-2-amine

Uniqueness

3-Bromo-5,6-dimethylpyrazin-2-amine is unique due to the presence of both bromine and two methyl groups on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-5,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDSQJUFCJOKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278726
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-69-5
Record name NSC9621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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